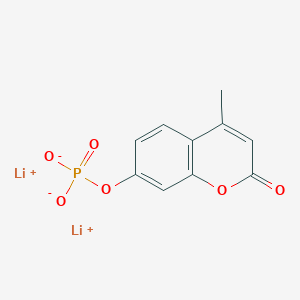

Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate” is a lithium salt of a phosphate ester of a 4-methyl-2-oxo-2H-chromen-7-yl moiety . The 2H-chromen-7-yl moiety is a type of coumarin, a class of organic compounds that are well-studied for their diverse biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, coumarin derivatives exhibit a wide range of properties .科学的研究の応用

Anti-Inflammatory Activity

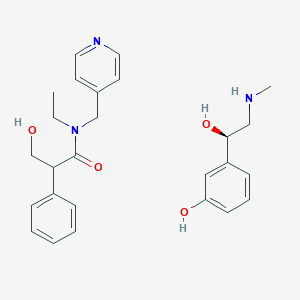

The compound has been used in the synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, which has shown superior anti-inflammatory activity compared to the standard, ibuprofen .

Antioxidant Activity

Some derivatives of the compound have demonstrated excellent antioxidant activity, especially those bearing two hydroxyl groups on the phenyl ring .

Biological Activity

The compound has been used in the synthesis of Schiff’s bases and thiazolidine-4-ones, which have shown diverse biological activities, including antitumor, anti-HIV, antibacterial, antifungal, anti-inflammatory, anticoagulant, triglyceride-lowering, and central nervous system stimulant effects .

Enzyme Assays

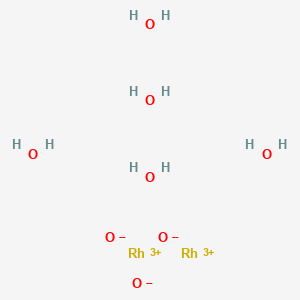

4-Methylumbelliferyl phosphate, dilithium salt is a sensitive substrate for alkaline phosphatase in enzyme-linked immunosorbent assay (ELISA) procedures .

Detection of Antibodies

In enzyme immunoassays for the detection of antibodies to human immunodeficiency viruses, alkaline phosphatase with the fluorogenic substrate has been used .

Phosphatase Activity Assay

The compound has been used as a substrate for alkaline phosphatase in the peptide-binding assay .

Acid Phosphatase Activity

The compound has been used in studies to measure the decay rate of potential acid phosphatase activity .

Secreted Embryonic Alkaline Phosphatase (SEAP) Activity Assay

4-Methylumbelliferyl phosphate, dilithium salt has been used in SEAP activity assays .

作用機序

Target of Action

The primary targets of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate, also known as 4-Methylumbelliferyl phosphate, dilithium salt, are phosphatases , including alkaline phosphatase and calmodulin-dependent protein phosphatase . These enzymes play crucial roles in various biological processes, including signal transduction, protein dephosphorylation, and regulation of cellular activities.

Mode of Action

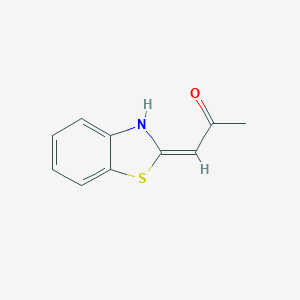

This compound acts as a fluorogenic substrate for its target enzymes . When the phosphate group of the compound is cleaved by phosphatases, it releases 4-methylumbelliferone , a molecule that is intensely fluorescent under specific conditions . This fluorescence can be measured, providing a means to monitor the activity of the phosphatase enzymes.

Biochemical Pathways

The action of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate affects the biochemical pathways involving its target enzymes. For instance, the compound can influence the phosphorylation state of proteins in the cell, affecting various signaling pathways. The exact downstream effects can vary depending on the specific phosphatase and the cellular context .

Pharmacokinetics

It is known that the compound issoluble in water , which can influence its bioavailability and distribution .

Result of Action

The cleavage of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate by phosphatases results in the release of 4-methylumbelliferone, leading to a measurable increase in fluorescence. This allows the compound to be used as a tool for monitoring phosphatase activity in various research contexts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the fluorescence of 4-methylumbelliferone is pH-dependent, being more intense at pH 10.3 . Therefore, the local pH can influence the detection of this compound’s action. Additionally, the compound’s solubility in water suggests that it may be more effective in aqueous environments .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dilithium;(4-methyl-2-oxochromen-7-yl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P.2Li/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;;/h2-5H,1H3,(H2,12,13,14);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYWUWHQGOCFJJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Li2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125328-83-8 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, dilithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)

![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)